2,4-Bis(2-chloroethoxy)benzaldehyde
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Overview
Description
2,4-Bis(2-chloroethoxy)benzaldehyde: is an organic compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol It is a derivative of benzaldehyde, featuring two 2-chloroethoxy groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with 1-chloro-2-bromoethane. This reaction proceeds under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(2-chloroethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: 2,4-Bis(2-chloroethoxy)benzoic acid.
Reduction: 2,4-Bis(2-chloroethoxy)benzyl alcohol.
Scientific Research Applications
2,4-Bis(2-chloroethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds, particularly those requiring specific functional groups for activity.
Material Science: It may be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-chloroethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, providing functional groups that can undergo further chemical transformations. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: The precursor to 2,4-Bis(2-chloroethoxy)benzaldehyde.
2,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of chloroethoxy groups.
2,4-Dichlorobenzaldehyde: Similar structure but with chlorine atoms directly attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of two chloroethoxy groups, which provide specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
2,4-Bis(2-chloroethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two 2-chloroethoxy substituents at the 2 and 4 positions of a benzaldehyde ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Molecular Formula: C12H14Cl2O3
Molecular Weight: 277.14 g/mol
CAS Number: 71885-71-7
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound's chlorinated ethoxy groups enhance lipophilicity, which may improve cell membrane permeability and bioavailability.
Inhibition of Inflammatory Pathways
Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and COX-2 in RAW264.7 macrophage cells. This effect is achieved through the down-regulation of the MAPK signaling pathway, which is crucial for inflammatory responses. The compound effectively reduces the production of nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent .
Biological Activity Data
Case Studies
- Anti-Inflammatory Effects : In a study involving RAW264.7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in IL-6 and COX-2 levels. The high-dose group (10 μmol/L) showed similar IL-6 levels to the control group without stimulation, highlighting the compound's effectiveness in mitigating inflammatory responses .
- Oxidative Stress Reduction : The compound demonstrated a significant reduction in ROS production when tested against stimulated macrophages. At doses of 1.0 and 10 μmol/L, there was a marked decrease in ROS compared to control groups, suggesting its potential as an antioxidant agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability at micromolar concentrations. The presence of chlorinated ethoxy groups enhances its interaction with biological membranes, facilitating absorption and distribution within biological systems.
Properties
IUPAC Name |
2,4-bis(2-chloroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)11(7-10)16-6-4-13/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRPLWVIDVARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCl)OCCCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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